A Senior Application Scientist's Guide to rac 7-Hydroxy Propranolol-d5: Properties, Application, and Analysis
A Senior Application Scientist's Guide to rac 7-Hydroxy Propranolol-d5: Properties, Application, and Analysis
Abstract: This technical guide provides an in-depth examination of racemic 7-Hydroxy Propranolol-d5 (7-OHP-d5), a critical deuterated internal standard for the quantitative analysis of 7-hydroxypropranolol, a metabolite of the widely used beta-blocker, propranolol. This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, a discussion of its synthesis, and detailed protocols for its application in bioanalytical methodologies. We will delve into the causality behind its use as an internal standard, emphasizing the principles of isotopic dilution and its role in ensuring analytical accuracy and precision in pharmacokinetic and metabolic studies.
Introduction: The Role of Deuterated Standards in Bioanalysis
Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of various cardiovascular conditions.[1][2] Its metabolism in the liver is extensive, proceeding through pathways such as aromatic hydroxylation, N-dealkylation, and glucuronidation.[3][4] Aromatic hydroxylation, primarily catalyzed by the polymorphic enzyme CYP2D6, produces several hydroxylated metabolites, including 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP).[2][5] Quantifying these metabolites is crucial for understanding the complete pharmacokinetic profile of propranolol and assessing metabolic phenotypes in patients.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. However, sample matrix effects and variations in instrument response can compromise the accuracy of quantification.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as rac 7-Hydroxy Propranolol-d5, is the most effective strategy to mitigate these issues. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (²H).[6] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and highly accurate quantification.[6] The five deuterium atoms on the isopropyl group of 7-OHP-d5 provide a clear mass shift from the native analyte, preventing isotopic crosstalk while ensuring nearly identical chromatographic behavior and extraction recovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-OHP-d5 is fundamental to method development, including sample preparation, chromatography, and storage.
| Property | Value | Source(s) |
| Chemical Name | rac-8-[2-hydroxy-3-[(1-methylethyl-d5)amino]propoxy]-2-naphthalenol | [7][8] |
| Synonyms | (±)-7-hydroxy Propranolol-d5 | [7] |
| CAS Number | 1184982-94-2 | [8][9] |
| Molecular Formula | C₁₆H₁₆D₅NO₃ | [8][9] |
| Molecular Weight | 280.37 g/mol | [8][9] |
| Appearance | White to off-white solid | [10] |
| Solubility | Soluble in DMSO, Methanol | [7] |
| Storage | -20°C for long-term stability | [7] |
| Stability | ≥ 4 years when stored properly | [7] |
Synthesis and Characterization
The synthesis of rac 7-Hydroxy Propranolol-d5 is a multi-step process that requires careful control to ensure high isotopic purity and chemical integrity. While specific proprietary synthesis routes are not always published, a plausible general pathway can be inferred from the synthesis of propranolol and its analogs.[11][12]
Conceptual Synthesis Pathway:
-
Preparation of Deuterated Isopropylamine (Isopropylamine-d5): This is a key starting material. It can be synthesized through reductive amination of acetone-d6 with ammonia or other established deuteration methods.
-
Synthesis of 7-Benzyloxy-1-naphthol: The hydroxyl group at the 7-position of a suitable naphthalene precursor is protected, typically with a benzyl group, to direct the subsequent reaction to the 1-position.
-
Epoxidation: The protected naphthol is reacted with epichlorohydrin under basic conditions to form a glycidyl ether intermediate.
-
Ring Opening: The epoxide ring is opened by reaction with the deuterated isopropylamine-d5. This step introduces the deuterated side chain.
-
Deprotection: The benzyl protecting group is removed, typically via catalytic hydrogenation, to yield the final product, rac 7-Hydroxy Propranolol-d5.
Analytical Characterization: To confirm the identity, purity, and isotopic enrichment of the synthesized standard, a suite of analytical techniques is employed:
-
Mass Spectrometry (MS): Confirms the molecular weight (280.37 Da) and provides fragmentation patterns to verify the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the position of the deuterium labels. The absence of proton signals from the isopropyl group in the ¹H NMR spectrum is a key indicator of successful deuteration.
-
High-Performance Liquid Chromatography (HPLC): Assesses chemical purity by separating the target compound from any starting materials or by-products.
Application in Quantitative Bioanalysis (LC-MS/MS)
The primary application of 7-OHP-d5 is as an internal standard for the accurate quantification of 7-hydroxypropranolol in biological matrices such as plasma, urine, and tissue homogenates.[13][14]
Core Principle: Isotope Dilution Mass Spectrometry
The workflow is based on the principle of isotope dilution. A known, fixed amount of the high-purity 7-OHP-d5 internal standard is added to all samples (including calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process. The mass spectrometer then measures the peak area ratio of the analyte (7-OHP) to the internal standard (7-OHP-d5). Because any analyte loss during sample extraction, or any signal suppression in the ion source, will affect the analyte and the co-eluting internal standard to the same degree, this ratio remains constant and directly proportional to the initial concentration of the analyte in the sample.
Typical Bioanalytical Workflow
The following diagram and protocol outline a standard, self-validating workflow for quantifying 7-hydroxypropranolol.
Caption: Bioanalytical workflow using 7-OHP-d5 as an internal standard.
Detailed Experimental Protocol
This protocol is a representative example and should be optimized and fully validated according to regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of biological matrix (plasma, urine, etc.) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 7-OHP-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute. The vortexing step ensures thorough mixing and complete protein denaturation, which is critical for consistent analyte recovery.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and good peak shape.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Fusion-RP, 4 µm, 150 mm × 4.6 mm) is often suitable for separating propranolol and its metabolites.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). The MRM transitions are highly specific and are the cornerstone of the assay's selectivity.
3. Mass Spectrometry Parameters (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxypropranolol | 276.2 | 116.1 | 25 |
| rac 7-OHP-d5 (IS) | 281.2 | 121.1 | 25 |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are characteristic fragments generated in the collision cell. These values must be empirically optimized on the specific instrument being used.
Metabolic Context
Propranolol metabolism is complex, with multiple enzymes and pathways contributing to its clearance.[3][5] Understanding this context is vital for interpreting study results.
Caption: Simplified metabolic pathways of Propranolol.
CYP2D6 is the primary enzyme responsible for the aromatic hydroxylation of propranolol to form 4-OHP and, to a lesser extent, 5-OHP and 7-OHP.[2] 7-Hydroxypropranolol itself can undergo further Phase II metabolism, primarily glucuronidation mediated by UGT enzymes, to form water-soluble conjugates that are excreted in the urine.[2] The quantification of 7-OHP provides valuable data on the flux through this specific metabolic pathway.
Stability, Storage, and Safety
Stability and Storage:
-
Solid Form: rac 7-Hydroxy Propranolol-d5 is stable for years when stored as a solid at -20°C, protected from light and moisture.[7]
-
In Solution: Stock solutions prepared in organic solvents like methanol or DMSO should be stored at -20°C or -80°C. The stability in solution should be evaluated as part of method validation, including freeze-thaw stability and long-term stability in the biological matrix.
Safety and Handling:
-
Hazard Identification: While a specific MSDS for the deuterated form is not always available, the parent compound, propranolol hydrochloride, is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[10][16] It is prudent to handle the deuterated analog with the same precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[16] Avoid dust formation.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]
Conclusion
References
-
rac-7-hydroxy Propranolol (hydrochloride) (CAS 76275-67-7). Cayman Chemical.
-
Propranolol hydrochloride extended-release capsules. accessdata.fda.gov.
-
rac-7-hydroxy Propranolol (hydrochloride) - Safety Data Sheet. Cayman Chemical.
-
Propranolol Pathway, Pharmacokinetics. ClinPGx.
-
Propranolol | C16H21NO2 | CID 4946. PubChem - NIH.
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. PMC - NIH.
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent.
-
Clinical pharmacokinetics of propranolol. PubMed - NIH.
-
Propranolol. Wikipedia.
-
Propranolol - StatPearls. NCBI Bookshelf - NIH.
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. ResearchGate.
-
Multiple pathways of propranolol's metabolism are inhibited by debrisoquin. PubMed - NIH.
-
Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. PubMed - NIH.
-
(rac)-7-Hydroxy Propranolol-d5 | CAS#:1184982-94-2. Chemsrc.
-
DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). ijbpas.
-
Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. ResearchGate.
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
-
Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. orientjchem.org.
-
Material Safety Data Sheet - DL-Propranolol Hydrochloride, 99%. Cole-Parmer.
-
Propranolol-impurities. Pharmaffiliates.
-
propranolol hydrochloride - SAFETY DATA SHEET. CAT 1196.
-
Propranolol Hydrochloride Tablets - SAFETY DATA SHEET.
-
SAFETY DATA SHEET - DL-Propranolol hydrochloride. Fisher Scientific.
Sources
- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. (rac)-7-Hydroxy Propranolol-d5 | CAS#:1184982-94-2 | Chemsrc [chemsrc.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. orientjchem.org [orientjchem.org]
- 13. agilent.com [agilent.com]
- 14. Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. pharmacopoeia.com [pharmacopoeia.com]
